2-Bromo-3'-chloro-1,1'-biphenyl
Description
Theoretical Frameworks of Biphenyl (B1667301) Structure and Reactivity
The structure of biphenyl is characterized by the rotational freedom around the central C-C bond. In the gaseous phase, the two phenyl rings are twisted with respect to each other, with a dihedral angle of approximately 44.4 degrees. utah.eduscispace.com This twisted conformation is a result of the balance between the stabilizing effects of π-conjugation, which favors planarity, and the destabilizing steric hindrance between the ortho-hydrogens. In the solid state, the molecule can adopt a planar or near-planar conformation due to crystal packing forces. utah.eduresearchgate.net
The introduction of substituents onto the biphenyl rings significantly influences its conformational preferences and reactivity. Bulky groups at the ortho positions can severely restrict rotation around the central bond, leading to a phenomenon known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable conformers. unacademy.comnumberanalytics.comwikipedia.orgslideshare.net These atropisomers exhibit axial chirality and are of considerable interest in fields such as asymmetric synthesis. wikipedia.org
The Significance of Halogenated Biphenyls as Synthetic Intermediates
Halogenated biphenyls, a subset of substituted biphenyls, have proven to be exceptionally valuable as synthetic intermediates in organic chemistry. nih.govresearchgate.net The presence of halogen atoms provides reactive handles for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
The differential reactivity of various halogens (I > Br > Cl > F) in these coupling reactions allows for selective transformations. nih.gov For instance, a bromo-substituted position can be selectively reacted while a chloro-substituted position remains intact, providing a powerful tool for sequential functionalization. This strategic manipulation is a cornerstone of modern synthetic organic chemistry.
Positioning 2-Bromo-3'-chloro-1,1'-biphenyl within Contemporary Chemical Research
This compound is a dihalogenated biphenyl that embodies the principles of selective reactivity. The presence of a bromine atom at the 2-position and a chlorine atom at the 3'-position on separate rings makes it a versatile building block for the synthesis of more complex, unsymmetrical biphenyl derivatives.
This specific substitution pattern allows for chemoselective cross-coupling reactions. The more reactive C-Br bond can be targeted first in reactions like the Suzuki-Miyaura, Negishi, or Buchwald-Hartwig amination, leaving the C-Cl bond available for a subsequent transformation. acs.orgwikipedia.orgwikipedia.orglibretexts.org This stepwise approach is crucial for the controlled synthesis of polysubstituted biphenyls with defined substitution patterns, which are often key components in pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.gov
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C12H8BrCl |
| Molecular Weight | 267.55 g/mol |
| CAS Number | 154407-17-7 |
| Appearance | Not specified in available data |
| Melting Point | Not specified in available data |
| Boiling Point | Not specified in available data |
Research Findings and Applications
The utility of this compound and similar dihalogenated biphenyls lies in their ability to participate in sequential cross-coupling reactions. This is a powerful strategy for constructing complex organic molecules.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron compound and an organohalide is a cornerstone of C-C bond formation. libretexts.orgorganic-chemistry.org In the case of this compound, the C-Br bond would preferentially react with a boronic acid in the presence of a suitable palladium catalyst and base, leaving the C-Cl bond untouched for a second coupling reaction. acs.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organohalide, also catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective functionalization at the 2-position of this compound. nih.govresearchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.orglibretexts.org The C-Br bond of this compound would be the preferred site for amination, enabling the introduction of nitrogen-containing functional groups. This is a widely used transformation in the synthesis of pharmaceuticals. nih.govbeilstein-journals.org
The ability to perform these reactions in a stepwise manner on a single molecule like this compound highlights its importance as a versatile synthetic intermediate. It allows for the controlled and predictable assembly of complex molecular frameworks, which is a fundamental goal in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(3-chlorophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrCl/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBHNVDCKKHUFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 3 Chloro 1,1 Biphenyl
Transition Metal-Catalyzed Cross-Coupling Protocols
Transition metal-catalyzed cross-coupling reactions are the cornerstone of modern biphenyl (B1667301) synthesis, offering high efficiency and functional group tolerance. wikipedia.org
Suzuki-Miyaura Coupling: Optimization and Scope for Mixed Halogenated Biphenyls
The Suzuki-Miyaura coupling is a powerful and widely used method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. gre.ac.ukmdpi.com The synthesis of mixed halogenated biphenyls like 2-Bromo-3'-chloro-1,1'-biphenyl can be strategically approached by coupling a brominated arylboronic acid or ester with a chlorinated aryl halide, or vice-versa.
Optimization of the Suzuki-Miyaura coupling for the synthesis of complex biphenyls often involves screening various parameters. nih.govbeilstein-journals.org Key factors that are typically fine-tuned include the choice of palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent system. nih.govacs.org For challenging couplings, such as those involving sterically hindered or electron-deficient substrates, the selection of the ligand is critical. acs.org Dialkylbiarylphosphine ligands have shown particular efficacy in many cases. nih.gov The reaction temperature and duration are also crucial variables that need to be optimized to maximize yield and minimize side reactions like deboronation. nih.gov
The scope of the Suzuki-Miyaura reaction is extensive, accommodating a wide range of functional groups. acs.orgacs.org This tolerance is advantageous when synthesizing complex molecules where protecting groups might otherwise be necessary. The synthesis of polychlorinated biphenyls (PCBs) and their hydroxylated metabolites has been successfully achieved using combined Directed ortho Metalation (DoM) and Suzuki-Miyaura cross-coupling strategies, demonstrating the regioselective power of this method for constructing specific isomers of halogenated biphenyls. nih.gov
Table 1: Parameters for Optimization in Suzuki-Miyaura Coupling
| Parameter | Options | Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, etc. | Stability and ease of reduction to Pd(0). |
| Ligand | Phosphines (e.g., PPh₃, XPhos, SPhos), N-heterocyclic carbenes (NHCs) | Steric and electronic properties influence catalytic activity and stability. |
| Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄), Hydroxides | Strength and solubility of the base can affect reaction rate and side reactions. |
| Solvent | Toluene, Dioxane, THF, Water (often as a biphasic mixture) | Polarity and boiling point of the solvent impact reaction kinetics and solubility of reagents. |
| Boron Reagent | Boronic acids, Boronic esters (e.g., pinacol (B44631) esters) | Stability and reactivity of the organoboron species. Esters can sometimes offer improved stability. |
Negishi and Kumada Coupling: Mechanistic Considerations and Selectivity
Negishi Coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgyoutube.com A key advantage of the Negishi coupling is the high reactivity of the organozinc reagent, which can often lead to higher yields and faster reaction times compared to other methods. wikipedia.orgbeilstein-journals.org However, organozinc reagents are also more sensitive to moisture and air, which can be a practical drawback. youtube.com For the synthesis of this compound, one could envision coupling 2-bromophenylzinc chloride with 1-chloro-3-iodobenzene (B1293798) or a similar pairing. The functional group tolerance of the Negishi coupling is generally good, allowing for the presence of various substituents on the aromatic rings. youtube.com
Kumada Coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner, reacting with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgchem-station.com This was one of the first cross-coupling reactions developed and remains a cost-effective method for C-C bond formation. organic-chemistry.org The high reactivity of Grignard reagents can be a double-edged sword, leading to high efficiency but also a lower tolerance for certain functional groups (e.g., esters, ketones) compared to Suzuki or Negishi couplings. organic-chemistry.org
Mechanistically, both the Negishi and Kumada couplings are believed to proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnih.gov The selectivity in these reactions, particularly when dealing with di- or polyhalogenated substrates, is influenced by the relative reactivity of the carbon-halogen bonds. For instance, a C-I bond will typically undergo oxidative addition more readily than a C-Br or C-Cl bond, allowing for selective coupling at one position. Recent studies on nickel-catalyzed Kumada couplings have suggested the involvement of Ni(I) species as the active catalyst. researchgate.netmdpi.com
Table 2: Comparison of Negishi and Kumada Coupling for Biphenyl Synthesis
| Feature | Negishi Coupling | Kumada Coupling |
| Organometallic Reagent | Organozinc | Organomagnesium (Grignard) |
| Catalyst | Ni or Pd | Ni or Pd |
| Reactivity | High | Very High |
| Functional Group Tolerance | Good | Moderate |
| Key Advantage | High reactivity of organozinc reagent. wikipedia.org | Cost-effective, readily available Grignard reagents. organic-chemistry.org |
| Key Disadvantage | Moisture/air sensitivity of organozinc reagents. youtube.com | Low tolerance for some functional groups. organic-chemistry.org |
Stille and Ullmann Coupling: Historical Context and Modern Adaptations
The Stille Coupling reaction, which pairs an organotin compound with an organic halide catalyzed by palladium, is a highly versatile method for forming C-C bonds. wikipedia.orgorganic-chemistry.org Organostannanes are generally stable to air and moisture, making them easy to handle. libretexts.org The Stille reaction exhibits excellent functional group tolerance. organic-chemistry.org A significant drawback, however, is the toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture. organic-chemistry.org
The Ullmann Coupling is a classical method that traditionally involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl. vedantu.comorganic-chemistry.org The reaction typically requires high temperatures and stoichiometric amounts of copper. wikipedia.org Modern adaptations of the Ullmann reaction have been developed that utilize catalytic amounts of copper, often in the presence of ligands, and proceed under milder conditions. organic-chemistry.org While historically used for homocoupling, variations for cross-coupling have been developed. organic-chemistry.org
Classical Aryl Coupling Reactions for Biphenyl Formation
Before the advent of transition metal-catalyzed cross-coupling, classical methods were the primary means of synthesizing biphenyls.
Wurtz-Fittig and Bennett-Turner Reactions: Radical Pathways and Limitations
The Wurtz-Fittig Reaction is an extension of the Wurtz reaction, involving the coupling of an aryl halide with an alkyl halide using sodium metal. wikipedia.org While useful for producing alkylated aromatic compounds, its application for the synthesis of biphenyls (by coupling two aryl halides) is known as the Fittig reaction. vedantu.com The reaction is thought to proceed through a radical or organosodium intermediate mechanism. wikipedia.org A major limitation of the Wurtz-Fittig reaction is the formation of side products and the often low yields, particularly when attempting to form unsymmetrical biphenyls. unacademy.comiitk.ac.in
The Bennett-Turner Reaction involves the homocoupling of an arylmagnesium bromide in the presence of a metal salt like CrCl₃ or CuCl₂ to form a biphenyl. rsc.org This reaction provides a route to symmetrical biphenyls.
Direct Halogenation and Regioselectivity in Biphenyl Synthesis
The direct halogenation of a pre-formed biphenyl scaffold is another approach to synthesizing halogenated derivatives. However, controlling the regioselectivity of this electrophilic aromatic substitution can be challenging. The position of the incoming halogen is directed by the electronic nature and steric hindrance of the substituents already present on the biphenyl rings. For instance, the bromination of biphenyl with N-bromosuccinimide (NBS) can yield monobromobiphenyl. rsc.org More forceful conditions using bromine gas and a Lewis acid catalyst can lead to polybrominated biphenyls. rsc.org
A specific synthesis of 3-bromomethyl-3'-chloro[1,1'-biphenyl] has been reported starting from 3'-Chloro-3-methyl[1,1'-biphenyl] and using N-bromosuccinimide (NBS) with light irradiation. prepchem.com This suggests a radical-based benzylic bromination rather than an electrophilic aromatic substitution on the biphenyl core. To obtain this compound through direct halogenation, one would need to start with 3-chlorobiphenyl (B164846) and carefully control the bromination conditions to favor substitution at the 2-position, which can be difficult due to competing substitution at other positions.
Emerging Synthetic Strategies for Highly Functionalized Biphenyls
The synthesis of highly functionalized biphenyls, such as this compound, is continually evolving, with new strategies emerging that offer greater efficiency, selectivity, and functional group tolerance compared to traditional cross-coupling methods. These advanced methodologies are critical for accessing complex biaryl structures for various applications in materials science and pharmaceuticals. Key emerging strategies include direct C-H bond activation and the application of flow chemistry.
C-H Bond Activation
Direct C-H bond activation has surfaced as a powerful and atom-economical strategy for the synthesis of biphenyls. This approach circumvents the need for pre-functionalized starting materials (like organohalides or organometallics) by directly coupling C-H bonds of two aromatic rings.
Recent research has demonstrated the utility of nitrile-directed C-H functionalization for the synthesis of complex biaryl compounds. nih.gov This method allows for remote meta-C-H olefination, acetoxylation, and iodination of biaryls. nih.govnih.gov The nitrile group serves as a transformable handle that can be converted into other functional groups such as amines, acids, or amides after the biphenyl core has been assembled. nih.gov Density Functional Theory (DFT) computational studies have been instrumental in understanding the mechanism, revealing that a ligand-containing Pd-Ag heterodimeric transition state is responsible for achieving the desired meta-selectivity. nih.govnih.gov The use of substituted 2-pyridone ligands is crucial in this process, as they assist in the cleavage of the meta-C-H bond. nih.govnih.gov
Another advancement in this area is the direct C-H activation of benzene (B151609) to form biphenyl. A study reported the use of a palladium catalyst supported on graphene oxide (GO) to achieve the sole formation of biphenyl from benzene with a 78% yield. rsc.org The reaction proceeds in the presence of acetic acid and oxygen at 80 °C. rsc.org Mechanistic studies suggest that Pd(II) species on the GO surface interact with acetic acid to generate Pd acetate (B1210297) species, which are key to the catalytic cycle. rsc.org
Iridium-based catalysts have also been explored for C-H activation. It has been shown that (R4PCP)Ir species can effect a double C-H activation of biphenyl to yield cyclometalated complexes. acs.org While C-H activation by Ir(I) is more common, this research demonstrates that C-H addition to Ir(III) can also be highly efficient, with a remarkably low calculated energy barrier. acs.org
Flow Chemistry
Flow chemistry, where reactions are run in a continuously flowing stream, is another emerging technology that offers significant advantages over traditional batch production for synthesizing fine chemicals, including functionalized biphenyls. seqens.com This methodology is not new but has recently become more accessible for the custom synthesis of smaller volume chemicals due to advancements in modular equipment. seqens.com
The key benefits of flow chemistry include enhanced safety, competitiveness, and a reduced environmental footprint. seqens.com The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, enabling reactions to be performed safely even at elevated temperatures and pressures. seqens.comuc.pt This can lead to significantly faster reactions, often reducing reaction times from hours to minutes. seqens.com
From a synthesis perspective, flow chemistry allows for the seamless integration of multiple reaction steps without the need for isolating and purifying intermediates. mdpi.com This is particularly advantageous for multi-step syntheses of complex molecules. For instance, a multi-step synthesis can be designed where the output of one reactor is directly fed into the next. uc.ptmdpi.com This approach reduces solvent consumption for purification and minimizes manual handling of potentially hazardous intermediates. seqens.com Recent applications have shown the successful use of flow chemistry in the synthesis of active pharmaceutical ingredients (APIs), highlighting its potential for producing complex, highly functionalized molecules. mdpi.comacs.org
The modular nature of flow chemistry systems also facilitates easier scaling from laboratory to manufacturing scales and can lead to the development of new intellectual property through novel synthetic pathways or reaction conditions. seqens.comuc.pt
Research Findings on Emerging Biphenyl Synthesis Strategies
| Strategy | Catalyst/System | Key Features | Reported Yield | Reference |
| Nitrile-Directed C-H Functionalization | Pd-Ag heterodimer with 2-pyridone ligand | Directs remote meta-C-H functionalization; nitrile is a transformable handle. | Not specified for a single product | nih.govnih.gov |
| Direct C-H Activation of Benzene | Palladium on Graphene Oxide (Pd/GO) | Sole formation of biphenyl from benzene; occurs at 80 °C. | 78% | rsc.org |
| Double C-H Activation | (R4PCP)Ir complexes | Forms cyclometalated biphenyl complexes; facile C-H addition to Ir(III). | Not applicable (mechanistic study) | acs.org |
| Flow Chemistry | Modular flow reactors | Faster reactions, improved safety, reduced waste, easy multi-step integration. | Varies by specific synthesis | seqens.commdpi.com |
Advanced Spectroscopic Characterization of 2 Bromo 3 Chloro 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
Carbon-13 NMR Chemical Shift Analysis and Conformational Influence
The substitution of hydrogen with bromine and chlorine atoms causes a significant downfield shift for the directly attached carbons (C2 and C3') due to the inductive effect of the halogens. Conversely, steric interactions, particularly the γ-gauche effect, can cause upfield shifts for carbons in close spatial proximity. ucl.ac.uk The dihedral angle between the two phenyl rings significantly influences the ¹³C NMR chemical shifts. researchgate.net This is due to changes in the extent of π-conjugation and through-space interactions between the rings as they twist relative to one another. researchgate.net
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Bromo-3'-chloro-1,1'-biphenyl (Note: Actual experimental values may vary based on solvent and experimental conditions. The following are estimated ranges based on typical substituent effects.)
| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |
| C1 | 140-145 | Quaternary carbon, attached to the second phenyl ring. |
| C2 | 120-125 | Carbon bearing the bromine atom. |
| C3 | 128-133 | |
| C4 | 127-132 | |
| C5 | 129-134 | |
| C6 | 125-130 | |
| C1' | 141-146 | Quaternary carbon, attached to the first phenyl ring. |
| C2' | 128-133 | |
| C3' | 133-138 | Carbon bearing the chlorine atom. |
| C4' | 126-131 | |
| C5' | 127-132 | |
| C6' | 124-129 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within each phenyl ring. sdsu.eduemerypharma.com Cross-peaks in the COSY spectrum connect protons that are spin-coupled, typically those on adjacent carbons (³J coupling). sdsu.eduyoutube.com This allows for the assignment of protons within each aromatic spin system.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹JCH). sdsu.eduemerypharma.comyoutube.com Each cross-peak in the HSQC or HMQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct link between the ¹H and ¹³C NMR spectra. uvic.ca
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH). sdsu.eduemerypharma.comyoutube.com HMBC is crucial for establishing the connectivity between the two phenyl rings by observing correlations between protons on one ring and carbons on the other, as well as confirming the positions of the halogen substituents through correlations of nearby protons to the halogen-bearing carbons. researchgate.net For instance, a correlation between H6 and C1' or H2' and C1 would confirm the biphenyl (B1667301) linkage.
Mass Spectrometry (MS) for Molecular Identity and Isomer Distinction
Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. umb.edu This precision allows for the determination of the elemental formula of this compound (C₁₂H₈BrCl). The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, which further confirms the presence and number of these halogen atoms. docbrown.info
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.
FT-IR (Fourier-Transform Infrared) Spectroscopy: The FT-IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net C=C stretching vibrations within the aromatic rings appear in the 1600-1450 cm⁻¹ range. scielo.br The C-Br and C-Cl stretching vibrations are expected to appear in the lower frequency region of the spectrum, generally below 800 cm⁻¹. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. biointerfaceresearch.com Aromatic ring vibrations are often strong in the Raman spectrum. scielo.br The C-Br and C-Cl stretching modes are also observable in the Raman spectrum and can aid in confirming the presence of these functional groups. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |
| C-H In-plane Bending | 1300-1000 | 1300-1000 |
| C-H Out-of-plane Bending | 900-675 | 900-675 |
| C-Cl Stretch | < 800 | < 800 |
| C-Br Stretch | < 700 | < 700 |
Electronic Absorption Spectroscopy (UV-Vis) and π-π Interaction Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* transitions within the aromatic rings. nih.gov The position and intensity of these absorption bands are influenced by the extent of conjugation between the two phenyl rings. wikipedia.org The dihedral angle between the rings plays a critical role; a more planar conformation allows for greater π-orbital overlap, leading to a bathochromic (red) shift in the absorption maximum. researchgate.net Conversely, a larger twist angle reduces conjugation and results in a hypsochromic (blue) shift. The presence of the bromo and chloro substituents can also cause slight shifts in the absorption bands due to their electronic effects. The analysis of these π-π interactions provides insights into the molecule's electronic structure and preferred conformation in solution. wikipedia.orgsciforum.net
Correlation of Electronic Transitions with Dihedral Angle and Substitution Pattern
The electronic spectrum of biphenyls is characterized by a K-band, which is attributed to the π-π* conjugation across the two phenyl rings. The position and intensity of this band are strongly correlated with the dihedral angle (θ) between the rings. In a planar conformation (θ = 0°), maximum π-orbital overlap occurs, leading to a bathochromic (red) shift of the absorption maximum (λmax) and an increase in molar absorptivity (ε). Conversely, as the dihedral angle increases due to steric hindrance from bulky ortho substituents, the conjugation is diminished. This results in a hypsochromic (blue) shift of λmax and a decrease in intensity, making the spectrum resemble that of the individual substituted benzene (B151609) rings. nih.gov
For this compound, the presence of the bromine atom at the 2-position (ortho) forces the phenyl rings into a non-planar conformation to minimize steric repulsion. This twisting of the biphenyl linkage disrupts the conjugation. Theoretical studies and experimental data on related ortho-substituted biphenyls suggest that the dihedral angle in such compounds is significantly greater than that of unsubstituted biphenyl, which itself is non-planar in the gaseous and liquid states (θ ≈ 45°). oup.com The introduction of two or more chlorine atoms ortho to the phenyl-phenyl bond in chlorobiphenyls has been shown to cause a hypsochromic shift of the K-band and a reduced intensity, which is a direct consequence of the increased dihedral angle. nih.gov
The 3'-chloro substituent, being in a meta position, has a less pronounced steric effect on the dihedral angle compared to an ortho substituent. Its influence is primarily electronic, acting as an electron-withdrawing group that can subtly modify the energy levels of the molecular orbitals involved in the electronic transitions. However, the dominant factor governing the UV-Vis spectrum of this compound is the sterically-induced rotation caused by the ortho-bromo group.
X-ray Diffraction Analysis for Solid-State Structure
Determination of Precise Bond Lengths, Bond Angles, and Dihedral Angles
In the solid state, the conformation of biphenyl derivatives is a balance between intramolecular steric forces and intermolecular packing forces within the crystal lattice. For halogenated biphenyls, the carbon-carbon bond connecting the two phenyl rings (C1-C1') is of particular interest. Its length can be influenced by the degree of conjugation, though this effect is often subtle.
The bond lengths and angles within the phenyl rings are expected to be largely consistent with standard aromatic systems. However, the presence of the halogen substituents will cause minor distortions. For instance, the C-Br and C-Cl bond lengths will be determined by the hybridization of the carbon atom and the electronegativity of the halogen. The bond angles around the substituted carbons (C2 and C3') may also deviate slightly from the ideal 120° of an sp² hybridized carbon to accommodate the size of the halogen atoms.
The most critical parameter obtained from X-ray diffraction would be the dihedral angle between the two phenyl rings. In the solid state, this angle can sometimes differ from the gas or solution phase due to crystal packing effects. For example, unsubstituted biphenyl is planar in the crystalline state, forced into this conformation by lattice forces that overcome the intramolecular steric hindrance between the ortho-hydrogens. oup.com However, for a molecule like this compound, the steric strain from the ortho-bromine is substantial, making a planar conformation in the solid state highly unlikely.
Table 1: Predicted Bond Parameters for this compound (Based on related structures)
| Parameter | Predicted Value Range |
|---|---|
| C-C (intramolecular, aromatic) | 1.38 - 1.41 Å |
| C1-C1' (inter-ring) | 1.48 - 1.51 Å |
| C-Br | ~1.90 Å |
| C-Cl | ~1.74 Å |
| C-C-C (in-ring angle) | 118 - 122 ° |
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H⋯π)
The solid-state packing of this compound would be governed by a variety of weak intermolecular interactions. Halogen bonding is a significant directional interaction that can influence the crystal architecture of halogenated compounds. mdpi.com It occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on an adjacent molecule. mdpi.commdpi.com In the case of this compound, both the bromine and chlorine atoms could potentially act as halogen bond donors. The strength of this interaction generally follows the trend I > Br > Cl. nih.gov
Table 2: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Halogen Bond | C-Br, C-Cl | Halogen (Br, Cl), π-system |
| C-H⋯π | C-H | Phenyl Ring π-system |
Structural and Conformational Analysis of 2 Bromo 3 Chloro 1,1 Biphenyl
Torsional Dynamics and Conformational Equilibrium of the Biphenyl (B1667301) Core
The biphenyl core is not static; it undergoes constant rotation around the central carbon-carbon single bond. This rotation gives rise to a dynamic equilibrium between different conformations. For biphenyl itself, the most stable conformation is a non-planar or twisted arrangement, with a dihedral angle of approximately 45 degrees between the two phenyl rings. libretexts.orgnih.gov This twisted conformation represents a lower energy state compared to a fully planar or a perpendicular arrangement. nih.gov
The conformational equilibrium is the balance between these different spatial arrangements. fiveable.me In unsubstituted biphenyl, the energy barrier for rotation is low, allowing for rapid interconversion between enantiomeric twisted conformations at room temperature. libretexts.org However, the introduction of substituents, particularly at the ortho positions, significantly impacts these dynamics. The size and nature of these substituents can raise the energy barrier to rotation, influencing the preferred dihedral angle and the rate of interconversion between different conformers. libretexts.org
The equilibrium conformation is a result of minimizing steric hindrance and maximizing favorable interactions. fiveable.me The rotation around the central C-C bond can be described by a potential energy surface, which illustrates the relative energies of the different conformations. fiveable.meic.ac.uk For biphenyl, this surface shows energy minima at the twisted conformations and energy maxima at the planar (0°) and perpendicular (90°) conformations. nih.govic.ac.uk
Influence of Halogen Substituents on Dihedral Angles and Planarity
For instance, the introduction of bulky groups in the ortho positions can significantly increase the energy barrier to rotation, making the planar conformation less accessible. scribd.com While a completely planar conformation might be necessary for certain biological interactions, the most stable state for even substituted biphenyls is typically non-planar. nih.gov The population of planar conformers is reduced by the degree of ortho substitution, which hinders rotation around the central bond. nih.gov
Conversely, some studies have noted that for 2,2'-disubstituted halobiphenyls, the near-syn conformation is often the only one observed, suggesting the possibility of a non-bonding attractive force between the halogen atoms. cdnsciencepub.com The interplay between repulsive steric forces and potential attractive forces adds complexity to predicting the precise dihedral angle.
The following table summarizes the typical influence of substitution on the dihedral angle of biphenyls:
| Substitution Pattern | Typical Effect on Dihedral Angle | Reference |
| Unsubstituted | ~45° | libretexts.orgnih.gov |
| Ortho-substituted | Increased angle due to steric hindrance | libretexts.orgcdnsciencepub.com |
| 2,2'-dihalogenated | Often near-syn conformation | cdnsciencepub.com |
Atropisomerism and Chiral Recognition in Halogenated Biphenyl Systems
When rotation around the central C-C bond in a biphenyl is sufficiently hindered by bulky ortho substituents, a special type of stereoisomerism known as atropisomerism can occur. libretexts.orgscribd.com Atropisomers are conformational isomers that can be isolated as separate enantiomers due to a high energy barrier to rotation. libretexts.org The term itself comes from the Greek "atropos," meaning "without turn." princeton.edu
For a biphenyl to be chiral and resolvable, the ortho positions must have sufficiently bulky groups to restrict rotation. scribd.com If the energy barrier to racemization (interconversion between enantiomers) is high enough (generally 16 to 19 kcal/mole), the atropisomers can be stable at room temperature. libretexts.org Halogenated biphenyls, particularly those with multiple ortho substituents, are prime candidates for exhibiting atropisomerism.
The chirality of these molecules can be exploited for enantioselective processes and chiral recognition. birmingham.ac.uk Chiral halogen bonding receptors have been shown to enhance the enantioselective recognition of chiral anions, a phenomenon attributed to the linearity and steric environment of the halogen bond. rsc.org In the context of environmental science, the enantioselective dechlorination of chiral polychlorinated biphenyls (PCBs) by microorganisms demonstrates biological chiral recognition. asm.org
The stability of atropisomers is often classified based on their half-life of racemization at 37°C:
Class 1: t1/2 < 60 seconds
Class 2: 60 seconds < t1/2 < 4.5 years
Class 3: t1/2 > 4.5 years nih.gov
Steric and Electronic Effects of Ortho- and Meta-Halogen Substitution
The substitution of halogens at the ortho and meta positions introduces both steric and electronic effects that influence the properties and reactivity of the biphenyl molecule.
Steric Effects: As previously discussed, ortho-substituents exert a significant steric effect, increasing the dihedral angle between the phenyl rings to alleviate steric strain. libretexts.orgcdnsciencepub.com This effect is directly related to the size of the halogen atom. A "buttressing effect" can also occur, where a meta substituent adjacent to an ortho substituent can increase the effective size of that ortho group, further hindering rotation. libretexts.org
Electronic Effects: Halogens are electronegative atoms and therefore exhibit an electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution. pressbooks.publibretexts.org However, they also possess lone pairs of electrons that can be donated into the aromatic system via resonance, an electron-donating effect. pressbooks.pubmasterorganicchemistry.com
The interplay of these effects can be summarized as follows:
| Effect | Description | Consequence |
| Steric Hindrance (Ortho) | Repulsion between bulky ortho-substituents. | Increased dihedral angle, potential for atropisomerism. libretexts.orgcdnsciencepub.com |
| Inductive Effect | Electron withdrawal by electronegative halogens. | Deactivation of the aromatic ring towards electrophilic substitution. pressbooks.publibretexts.org |
| Resonance Effect | Electron donation from halogen lone pairs into the π-system. | Stabilization of ortho and para intermediates, leading to ortho/para direction in electrophilic substitution. pressbooks.pubmasterorganicchemistry.com |
| Buttressing Effect | A meta-substituent increasing the effective size of an adjacent ortho-substituent. | Enhanced steric hindrance and a higher barrier to rotation. libretexts.org |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Chloro 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions: Regioselectivity and Halogen Effects
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In 2-Bromo-3'-chloro-1,1'-biphenyl, the regiochemical outcome of such reactions is governed by the directing effects of the existing substituents on each ring.
Both the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I), making the biphenyl (B1667301) system less reactive towards electrophiles than benzene (B151609) itself. However, through resonance, they are ortho-, para-directing because their lone pairs can stabilize the arenium ion intermediate formed during the attack. libretexts.org
Ring A (Brominated Ring): The bromine atom at the 2-position directs incoming electrophiles primarily to the para-position (C5) and to a lesser extent, the ortho-position (C3 and C-H at C1 position). Steric hindrance from the adjacent phenyl ring and the bromine atom itself significantly disfavors substitution at the C3 position. The phenyl group itself is an activating, ortho-, para-directing substituent, which would activate the C4 and C6 positions. The combined effect suggests that the most likely positions for electrophilic attack on the bromo-substituted ring are C5 and, to a lesser extent, C3.
Ring B (Chlorinated Ring): The chlorine atom at the 3'-position directs incoming electrophiles to the ortho-positions (C2' and C4') and the para-position (C6'). The C2' and C6' positions are sterically less hindered compared to the positions adjacent to the inter-ring bond.
The interplay between the inductive and resonance effects of the halogens, combined with steric factors, determines the ultimate regioselectivity. For many electrophilic reactions, substitution will preferentially occur on the ring that is least deactivated. Given that bromine is slightly less electronegative than chlorine, the bromine-containing ring is marginally less deactivated, though the ortho-position of the bromine presents significant steric hindrance. Therefore, reactions are often directed to the chlorinated ring at the C6' position, which is para to the chloro group and sterically accessible.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Ring | Substituent | Directing Effect | Predicted Major Substitution Site(s) | Influencing Factors |
| A (2-Bromo) | -Br | Ortho, Para-directing (deactivating) | C5 (para) | Steric hindrance at C3; deactivation by -I effect. |
| -Phenyl | Ortho, Para-directing (activating) | C4, C6 | Activation of the ring. | |
| B (3'-Chloro) | -Cl | Ortho, Para-directing (deactivating) | C6' (para), C2'/C4' (ortho) | Deactivation by -I effect; C6' is sterically favored. |
| -Phenyl | Ortho, Para-directing (activating) | C2', C4', C6' | Activation of the ring. |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.orgyoutube.com
For this compound, which lacks such activating groups, the classical addition-elimination SNAr mechanism is highly unfavorable under standard conditions. libretexts.org The carbon atoms bonded to the halogens are not sufficiently electrophilic to be attacked by common nucleophiles.
An alternative pathway for unactivated aryl halides is the elimination-addition (benzyne) mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. chemistrysteps.comyoutube.com This mechanism requires the use of exceptionally strong bases, like sodium amide (NaNH₂), to deprotonate a carbon atom ortho to a halogen. youtube.com For this compound, this could theoretically occur on either ring, leading to two different benzyne intermediates and potentially a mixture of products. However, the conditions required are harsh and often lack selectivity.
Reductive Dehalogenation Mechanisms
Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a critical reaction, particularly in the environmental degradation of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs). oup.comnih.gov This process can be achieved through both microbial and chemical means.
Microbiologically, anaerobic reductive dehalogenation is a significant environmental fate process for compounds like this compound. oup.com Studies on related compounds have shown that microorganisms often exhibit remarkable selectivity. nih.gov Typically, meta and para chlorines are removed more readily than ortho chlorines. oup.com The C-Br bond is generally more susceptible to reductive cleavage than the C-Cl bond due to its lower bond dissociation energy. Microbial communities in anaerobic sediments have been shown to debrominate PBBs, often completely, by removing meta, para, and ortho bromines. oup.com For this compound, microbial action would likely proceed sequentially, with the removal of the meta-chlorine followed by the more recalcitrant ortho-bromine.
Chemically, reductive dehalogenation can be accomplished using various reagents. Common methods include:
Catalytic hydrogenation (e.g., H₂, Pd/C).
Metal-hydride systems (e.g., NaBH₄ with a catalyst). acs.org
Dissolving metal reductions (e.g., Na in liquid ammonia).
The reactivity order generally follows the bond strength: C-I > C-Br > C-Cl > C-F. Thus, the C-Br bond in this compound would be reduced preferentially over the C-Cl bond under controlled conditions.
Reactivity in Cross-Coupling Reactions
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they are particularly important for modifying the biphenyl scaffold.
A key feature of this compound in cross-coupling chemistry is the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step to a low-valent metal center (e.g., Pd(0)), which is typically the rate-determining step in catalytic cycles like Suzuki, Heck, and Buchwald-Hartwig reactions.
This reactivity difference (C-Br >> C-Cl) allows for selective, sequential functionalization. By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to perform a cross-coupling reaction exclusively at the C-Br bond while leaving the C-Cl bond intact. The resulting chloro-biphenyl product can then undergo a second, distinct cross-coupling reaction at the C-Cl bond, often under more forcing conditions (e.g., higher temperature, stronger electron-donating ligands). This stepwise approach provides a versatile strategy for the synthesis of complex, unsymmetrically substituted biphenyls.
Table 2: Sequential Cross-Coupling Reactivity
| Step | Target Bond | Relative Reactivity | Typical Conditions | Product |
| 1 | C(2)-Br | High | Mild (e.g., Pd(OAc)₂, PPh₃, room temp to ~80°C) | 2-R-3'-chloro-1,1'-biphenyl |
| 2 | C(3')-Cl | Low | More Forcing (e.g., Pd₂(dba)₃, bulky phosphine (B1218219) ligand, >100°C) | 2-R-3'-R'-1,1'-biphenyl |
The choice of catalyst and, particularly, the supporting ligand is crucial for controlling the efficiency and selectivity of cross-coupling reactions.
Catalyst: Palladium complexes are the most widely used catalysts. For activating the less reactive C-Cl bond in the second step of a sequential coupling, nickel catalysts are sometimes employed as they can be more effective. acs.org
Ligands: The ligand's electronic and steric properties directly influence the catalytic activity.
For C-Br coupling: Simple, less electron-rich phosphine ligands like triphenylphosphine (B44618) (PPh₃) are often sufficient.
For C-Cl coupling: Activating the inert C-Cl bond requires more sophisticated, sterically bulky, and strongly electron-donating ligands. These ligands promote the difficult oxidative addition step and stabilize the active catalytic species. Examples include biaryl phosphines like SPhos and RuPhos, and N-heterocyclic carbenes (NHCs). nih.gov The use of a multi-ligand system can sometimes enhance catalyst performance for different substrate types within the same reaction mixture. nih.gov
Radical Chemistry of Carbon-Halogen Bonds in Biphenyls
The carbon-halogen bonds in this compound can undergo homolytic cleavage to form aryl radicals, either through thermolysis, photolysis, or reaction with a radical initiator. The bond dissociation energies (BDEs) are a key determinant of this reactivity, with the weaker C-Br bond being more susceptible to cleavage than the C-Cl bond.
Approximate Bond Dissociation Energies:
Aryl C-Br: ~71-81 kcal/mol
Aryl C-Cl: ~85-96 kcal/mol
This difference implies that radical reactions will preferentially initiate at the C-Br bond. For instance, in radical-mediated reductive dehalogenation using a reagent like tributyltin hydride (Bu₃SnH), the bromine atom would be selectively abstracted. The resulting aryl radical at the C2 position would then abstract a hydrogen atom from the hydride source to complete the reduction.
The stereochemistry of subsequent reactions involving the generated aryl radical can be influenced by the biphenyl structure. The radical intermediate is sp² hybridized and planar, meaning that if a new stereocenter is formed, a racemic mixture is typically expected unless a chiral auxiliary or catalyst is present. youtube.com
Computational Chemistry Approaches to 2 Bromo 3 Chloro 1,1 Biphenyl
Quantum Chemical Calculations (DFT, ab initio, MP2)
Quantum chemical calculations are fundamental to understanding the electronic structure and related properties of 2-Bromo-3'-chloro-1,1'-biphenyl. Methods such as Density Functional Theory (DFT), ab initio calculations, and Møller-Plesset perturbation theory (MP2) offer varying levels of accuracy and computational cost.
DFT methods, like B3LYP, are often used for their balance of accuracy and efficiency in calculating molecular properties. researchgate.net Ab initio methods, such as Hartree-Fock and more correlated approaches like QCISD(T), provide a high level of theory for more precise energy and structure predictions. nist.govnist.gov MP2 is another correlated method that improves upon the Hartree-Fock approximation by including electron correlation effects. researchgate.net
Geometry Optimization and Conformational Energy Landscapes
The three-dimensional arrangement of atoms in this compound is crucial for its properties. Geometry optimization calculations are performed to find the most stable conformation of the molecule, which corresponds to a minimum on the potential energy surface. The dihedral angle between the two phenyl rings is a key parameter in biphenyl (B1667301) compounds. For example, in (η⁶-biphenyl)tricarbonylchromium, the dihedral angle between the phenyl rings is 23.55 (5)°. researchgate.net In a related aminobiphenyl complex, the dihedral angle was found to be 38.01(6)° by X-ray crystallography and 34.7(11)° by DFT calculations. researchgate.net
The conformational energy landscape describes the energy of the molecule as a function of its geometry, particularly the torsional angles. chemrxiv.orgchemrxiv.org For this compound, the rotation around the bond connecting the two phenyl rings is a critical degree of freedom. By systematically varying this dihedral angle and calculating the energy at each step, a potential energy curve can be generated. This reveals the energy barriers between different rotational isomers (conformers) and identifies the most stable conformations.
Frontier Molecular Orbital (FMO) Analysis and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orgtheswissbay.ch It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. libretexts.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. The distribution of the HOMO and LUMO across the this compound molecule can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in perylene (B46583) derivatives, the distribution of frontier molecular orbitals is similar to that of perylene itself. researchgate.net
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netwolfram.comnumberanalytics.com The MEP surface is colored to represent different electrostatic potential values. Typically, red indicates regions of negative potential, which are rich in electrons and susceptible to electrophilic attack, while blue represents regions of positive potential, which are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net Green or yellow areas represent regions of neutral potential. researchgate.net
For this compound, the MEP map would likely show negative potential around the electronegative bromine and chlorine atoms, as well as the π-electron clouds of the phenyl rings. The hydrogen atoms would exhibit a more positive potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. researchgate.net
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. chemrxiv.org MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe conformational changes, molecular vibrations, and interactions with the surrounding environment, such as a solvent.
For this compound, an MD simulation could reveal how the dihedral angle between the phenyl rings changes over time, providing a more realistic picture of its conformational flexibility than a static potential energy scan. These simulations are particularly useful for understanding how the molecule behaves in solution and how it might interact with other molecules, such as biological macromolecules.
Quantitative Structure-Property Relationship (QSPR) Modeling using Molecular Descriptors
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. researchgate.net This approach involves calculating a set of molecular descriptors, which are numerical values that encode different aspects of the molecular structure. These descriptors can then be correlated with experimental properties using statistical methods to build a predictive model.
For this compound, various descriptors can be calculated, including:
Topological descriptors: Based on the 2D graph of the molecule.
Geometrical descriptors: Derived from the 3D coordinates of the atoms.
Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and charges on atoms, obtained from quantum chemical calculations. wordpress.com
These descriptors can be used in QSPR models to predict properties like boiling point, solubility, and toxicity, without the need for extensive experimental measurements.
Derivation of Electronic, Steric, and Topological Descriptors
The characterization of this compound at a molecular level is achieved through the calculation of various descriptors that quantify its electronic, steric, and topological features. These descriptors are fundamental for developing predictive models and understanding the molecule's behavior. Computational methods, particularly Density Functional Theory (DFT), are central to deriving these parameters. science.govnanobioletters.com
Electronic Descriptors: These descriptors quantify the electronic structure of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular polarizability. oup.com For halogenated hydrocarbons, these quantum-chemical descriptors are crucial for building accurate Quantitative Structure-Activity Relationships (QSARs). nih.gov Calculations are often performed using semi-empirical methods like AM1 or more robust first-principles density functional methods. oup.comnih.gov For instance, properties such as the sum of atomic charges on chlorine atoms (ΣQCl) have been shown to be effective descriptors for modeling the properties of polychlorinated biphenyls (PCBs). researchgate.net
Below is a table of representative descriptors that would be computationally derived for this compound.
| Descriptor Type | Descriptor Name | Hypothetical Value | Computational Method |
|---|---|---|---|
| Electronic | HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G) |
| Electronic | LUMO Energy | -0.8 eV | DFT (B3LYP/6-31G) |
| Electronic | HOMO-LUMO Gap (dE) | 5.7 eV | DFT (B3LYP/6-31G) |
| Electronic | Dipole Moment | 1.9 D | DFT (B3LYP/6-31G) |
| Steric | Dihedral Angle (C1-C1'-C2'-C3') | ~65° | AM1 / DFT Geometry Optimization |
| Steric | Molecular Volume (Vmc) | 205 ų | HF/6-31G |
| Topological | Wiener Index | 1358 | Graph Theory |
Predictive Models for Advanced Molecular Characteristics
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful computational tools used to forecast the biological activity or physicochemical properties of chemicals based on their molecular descriptors. nih.gov For halogenated aromatic compounds like this compound, QSAR models are developed to predict endpoints such as toxicity, receptor binding affinity, and environmental persistence. oup.comresearchgate.net
The development of a robust QSAR model involves several key steps. First, a dataset of compounds with known activities is compiled. researchgate.net Then, a wide range of molecular descriptors, such as those discussed in the previous section, are calculated for each compound. researchgate.netresearchgate.net Using statistical methods like multiple linear regression, a mathematical equation is generated that correlates the descriptors with the observed activity. researchgate.netnih.gov
The validity and predictive power of these models are rigorously assessed through internal and external validation procedures. researchgate.netu-strasbg.fr Internal validation often uses cross-validation techniques like leave-one-out (LOO), while external validation involves using the model to predict the activity of a separate set of compounds (test set) that was not used in model development. nih.govu-strasbg.fr Statistical metrics such as the coefficient of determination (R²), cross-validated Q², and predictive R² for the external test set are used to judge the model's quality. nih.govmdpi.com For example, robust QSAR models for disinfection byproducts have been developed that satisfy stringent validation criteria, including R² > 0.7 and Q² > 0.6. mdpi.com Such models can then be used to predict the characteristics of untested compounds like this compound.
The table below illustrates the typical performance metrics of a hypothetical QSAR model developed for predicting a specific biological endpoint for a class of polychlorinated biphenyls.
| Model Parameter | Value | Description |
|---|---|---|
| Coefficient of Determination (R²) | 0.85 | Measures the goodness-of-fit for the training set. |
| Cross-validated Q² (LOO) | 0.78 | Indicates the internal predictive ability of the model. |
| External Validation (R²_pred) | 0.81 | Measures the predictive accuracy on an external test set. |
| Number of Descriptors | 5 | Indicates the complexity of the model equation. |
| Primary Descriptors | ΣQCl, dE, Vmc | Examples of descriptors driving the model's predictions. oup.comresearchgate.net |
Mechanistic Insights from Computational Transition State Analysis
Computational transition state (TS) analysis is a cornerstone of modern computational chemistry, providing profound insights into reaction mechanisms, selectivity, and kinetics. researchgate.netims.ac.jp This analysis involves identifying the highest energy point along a reaction coordinate, known as the transition state or activated complex. fossee.in The energy difference between the reactants and the transition state defines the activation energy, which governs the reaction rate. fossee.in
For a molecule like this compound, transition state analysis can elucidate various processes, such as the rotational barrier between the two phenyl rings or its potential decomposition pathways. nih.gov Density Functional Theory (DFT) is the predominant method used to locate and characterize transition states. nih.govnih.gov Computational approaches generally start by calculating the relative energies of the reactants, products, and the transition state. researchgate.net Methods like the Nudged Elastic Band (NEB) can be employed to find the minimum energy pathway between known reactants and products, providing an initial guess for the transition state geometry. fossee.in
Once a transition state structure is located, vibrational frequency analysis is performed to confirm its identity; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net Further analysis, such as Intrinsic Reaction Coordinate (IRC) calculations, can map the entire reaction path from the transition state down to the reactants and products, confirming the connection. researchgate.net This detailed mapping can sometimes reveal "hidden intermediates" or "hidden transition states," which are transient species that are not stationary points on the potential energy surface but can become so with changes in the environment or molecular structure. smu.edu These computational studies provide a molecular-level understanding of reaction dynamics that is often inaccessible through experimental means alone. ims.ac.jpnih.gov
The following table presents hypothetical energy values for the analysis of the internal rotation of this compound, a process that can be thoroughly investigated using transition state analysis.
| Parameter | Hypothetical Energy (kcal/mol) | Description |
|---|---|---|
| Ground State Energy (Planar Conformation) | -1250.50 | Reference energy of the unstable planar structure. |
| Ground State Energy (Twisted Conformation) | -1250.58 | Energy of the stable, non-planar minimum. |
| Transition State Energy (Perpendicular) | -1250.45 | Energy of the transition state for rotation (90° dihedral angle). |
| Activation Energy (Forward Rotation) | 8.13 | Energy barrier to rotate from the stable twisted form. |
| Imaginary Frequency | -45 cm⁻¹ | Confirms the structure as a true first-order saddle point. |
Derivatization and Functionalization Strategies of 2 Bromo 3 Chloro 1,1 Biphenyl
Site-Selective Halogen Reactivity for Targeted Functionalization
The presence of both bromine and chlorine atoms on the biphenyl (B1667301) core of 2-Bromo-3'-chloro-1,1'-biphenyl is the key to its targeted functionalization. The differing reactivity of the carbon-halogen bonds allows for selective chemical transformations at one position while leaving the other intact. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order: I > Br > Cl > F. nih.govwikipedia.org This trend is primarily governed by the bond dissociation energies of the carbon-halogen bonds, where the C-Br bond is weaker and thus more susceptible to oxidative addition by a low-valent palladium catalyst than the stronger C-Cl bond. nih.gov
This inherent difference in reactivity forms the basis for the site-selective functionalization of this compound. Under carefully controlled reaction conditions, it is possible to selectively react at the more labile 2-bromo position while the 3'-chloro position remains unreacted. This allows for the stepwise introduction of different functional groups, providing a powerful tool for the synthesis of unsymmetrically substituted biphenyls.
Table 1: Relative Bond Dissociation Energies of Carbon-Halogen Bonds in Aryl Halides
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-F | ~536 |
| C-Cl | ~400-420 |
| C-Br | ~330-350 |
| C-I | ~270-290 |
Note: The values are approximate and can vary depending on the specific molecular environment.
Introduction of Diverse Chemical Moieties via Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For this compound, these reactions serve as the primary avenue for introducing a wide array of chemical functionalities, predominantly at the more reactive 2-position.
The Suzuki-Miyaura coupling, which utilizes organoboron reagents, is a widely employed method for creating new C-C bonds. wikipedia.orggre.ac.uk By reacting this compound with various aryl or vinyl boronic acids or their esters, a diverse range of substituted biphenyls can be synthesized. researchgate.net Similarly, the Sonogashira coupling allows for the introduction of alkyne moieties, while the Buchwald-Hartwig amination enables the formation of C-N bonds, leading to aniline (B41778) derivatives.
Table 2: Examples of Cross-Coupling Reactions for the Functionalization of this compound
| Cross-Coupling Reaction | Coupling Partner | Introduced Moiety | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Aryl group | 3'-Chloro-[1,1',2',1'']terphenyl derivatives |
| Sonogashira | Terminal alkyne | Alkynyl group | 2-Alkynyl-3'-chloro-1,1'-biphenyl |
| Heck | Alkene | Alkenyl group | 2-Alkenyl-3'-chloro-1,1'-biphenyl |
| Buchwald-Hartwig | Amine | Amino group | N-Aryl-3'-chloro-[1,1'-biphenyl]-2-amine |
| Stille | Organostannane | Various organic groups | 2-Substituted-3'-chloro-1,1'-biphenyl |
| Negishi | Organozinc reagent | Various organic groups | 2-Substituted-3'-chloro-1,1'-biphenyl |
| Kumada | Grignard reagent | Alkyl or aryl group | 2-Alkyl/Aryl-3'-chloro-1,1'-biphenyl |
Strategies for Sequential Functionalization of Biphenylic Halides
The differential reactivity of the bromo and chloro substituents in this compound allows for a logical and powerful strategy of sequential functionalization. This approach involves a two-step process where each halogen is addressed in a separate reaction, enabling the synthesis of complex, unsymmetrically substituted biphenyls with a high degree of control.
The typical strategy commences with the functionalization of the more reactive C-Br bond. This is generally achieved using a palladium-catalyzed cross-coupling reaction under conditions that are mild enough not to disturb the C-Cl bond. A variety of coupling partners, such as those listed in Table 2, can be employed in this first step.
Once the bromo position has been successfully functionalized, the resulting 2-substituted-3'-chloro-1,1'-biphenyl can be subjected to a second cross-coupling reaction. This second step targets the less reactive C-Cl bond and typically requires more forcing reaction conditions. This may involve higher temperatures, different palladium catalysts or ligands, and stronger bases to facilitate the oxidative addition to the C-Cl bond. libretexts.org This sequential approach provides a rational and predictable route to tri- and higher-substituted biphenyl derivatives.
Post-Synthetic Modification of the Biphenyl Scaffold
Post-synthetic modification (PSM) refers to the chemical transformation of a molecule after its initial assembly. mdpi.comrsc.org In the context of this compound, PSM offers a pathway to further diversify the molecular structure after the initial halogen functionalization steps.
Once a new functional group has been introduced onto the biphenyl scaffold via cross-coupling, this new group can itself be chemically modified. For example, if a phenyl group is introduced at the 2-position via a Suzuki coupling, this new phenyl ring can undergo a variety of electrophilic aromatic substitution reactions. These could include nitration, halogenation, acylation, or sulfonation, adding another layer of complexity and functionality to the molecule.
Similarly, if an amino group is introduced via a Buchwald-Hartwig amination, it can be subsequently acylated, alkylated, or used as a directing group for further aromatic substitutions. This strategy of post-synthetic modification significantly expands the range of accessible derivatives from the initial this compound starting material, allowing for the fine-tuning of the molecule's properties for specific applications.
Academic Research Applications and Future Directions
Role as an Advanced Organic Building Block in Complex Molecule Synthesis
Organic building blocks are foundational molecular units used to construct more complex chemical structures in a modular, bottom-up approach. bldpharm.com These blocks are fundamental in medicinal chemistry, organic synthesis, and materials science. The utility of 2-Bromo-3'-chloro-1,1'-biphenyl as an advanced building block is exemplified by its role in the multi-step synthesis of highly specialized molecules. The differential reactivity of the aryl-bromine bond compared to the more robust aryl-chlorine bond under specific catalytic conditions allows for selective, sequential cross-coupling reactions. This is a critical feature in the controlled assembly of complex architectures.
A prime example of its application is found in the synthesis of novel electronic transport materials. A Chinese patent details a synthetic route where this compound (identified as reactant E-369, CAS No. 154407-17-7) is a key reactant. google.com In this process, the compound is used to build a larger, more complex molecular framework designed for specific electronic properties. Such syntheses often involve multiple, sequential reaction steps where the unique halogenation pattern of the biphenyl (B1667301) unit guides the regioselectivity of the chemical transformations. nih.govmdpi.com The ability to functionalize the molecule stepwise at the bromine position first, while leaving the chlorine position intact for a subsequent reaction, is a significant methodological advantage. rsc.org
Applications in the Research and Development of Advanced Materials
The development of advanced materials with tailored properties is a major focus of modern chemistry. Halogenated biphenyls are recognized as important intermediates in the creation of materials for medicine, agriculture, and optoelectronics. For instance, a related isomer, 2-bromo-4'-chloro-1,1'-biphenyl, has been identified as a material for organic light-emitting diodes (OLEDs). samaterials.com
Building on this, the complex molecule synthesized from this compound is specifically designed as an electronic transport material for use in OLED devices. google.com Electronic transport materials are crucial components in the emissive layer of an OLED, responsible for facilitating the movement of electrons. The performance, efficiency, and lifespan of an OLED are highly dependent on the chemical structure and electronic characteristics of these materials. The research described in the patent aims to create new materials with optimized properties, and this compound serves as a critical starting point for achieving the target molecular structure. google.com This demonstrates the direct application of this specific congener in the R&D pipeline for next-generation electronic displays and lighting.
Contributions to Methodological Advancements in Halogenated Aryl Chemistry
The field of organic synthesis continually seeks to develop more efficient and selective chemical reactions. Molecules like this compound, with multiple, differentially reactive sites, are excellent substrates for developing and refining new synthetic methods, particularly in the realm of transition metal-catalyzed cross-coupling reactions.
The presence of both a bromo and a chloro substituent on the biphenyl scaffold allows researchers to explore the selectivity of catalytic systems. For example, palladium-catalyzed reactions like the Suzuki-Miyaura coupling can often be tuned to react preferentially with an aryl-bromide bond over an aryl-chloride bond. This allows the bromine atom to be replaced with a new functional group, while the chlorine atom remains available for a subsequent, different coupling reaction under more forcing conditions. This stepwise functionalization is a powerful strategy for building molecular complexity in a controlled manner. mdpi.comrsc.org Research utilizing such molecules contributes to a deeper understanding of catalyst performance, reaction mechanisms, and the electronic and steric effects that govern reactivity in halogenated aromatic systems.
Prospects for Further Research into Mixed Halogenated Biphenyl Congeners
The study of polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs) has been extensive due to their environmental persistence and toxicity. However, mixed halogenated biphenyls, containing both chlorine and bromine, represent an emerging area of research. These compounds can form during combustion processes where both halogens are present, and they have been detected in food samples. usda.gov
Future research prospects for compounds like this compound and its congeners are manifold:
Analytical Method Development: A significant challenge is the detection and quantification of thousands of potential mixed halogenated congeners. Further research is needed to develop and validate robust analytical standards and methods, likely based on techniques like gas chromatography-high resolution mass spectrometry, to accurately measure their presence and prevalence in environmental and biological samples. usda.gov
Toxicology and Metabolism: The toxicological profiles of mixed halogenated biphenyls are largely unknown. Research is required to understand how the presence of different halogens on the same molecule affects its biological activity, metabolism, and potential to disrupt endocrine function, similar to studies conducted on their single-halogen counterparts. nih.gov
Environmental Fate and Transport: Understanding how mixed halogenated congeners behave in the environment—their persistence, potential for bioaccumulation, and degradation pathways—is crucial for assessing their environmental risk. Studies tracking the temporal trends of halogenated compounds in various ecosystems can provide insight into their long-term fate. mdpi.comacs.org
The unique structure of this compound makes it not only a useful synthetic tool but also a relevant subject for future environmental and toxicological studies that aim to understand the complex world of mixed halogenated aromatic compounds.
Q & A
Basic Questions
Q. What are the key physicochemical properties of 2-Bromo-3'-chloro-1,1'-biphenyl relevant to its handling and reactivity in laboratory settings?
- Answer: The compound (C₁₂H₈BrCl) has a molecular weight of 267.55 g/mol, a LogP of 4.77 (indicating high lipophilicity), and a polar surface area (PSA) of 0.0 Ų, suggesting poor solubility in polar solvents . These properties guide solvent selection (e.g., dichloromethane or THF for dissolution) and storage conditions (moisture-sensitive, stored under inert gas). Its solid-state stability requires protection from light due to potential halogen bond degradation.
Q. What are the established synthetic routes for preparing this compound, and what factors influence yield optimization?
- Answer: Common methods include:
- Suzuki-Miyaura Coupling: Using 2-bromophenylboronic acid and 3-chlorophenyl halide with Pd(PPh₃)₄ catalyst. Yield optimization depends on ligand choice (e.g., SPhos for sterically hindered substrates) and base (K₂CO₃ vs. Cs₂CO₃) .
- Ullmann Coupling: Copper-catalyzed coupling of 2-bromoiodobenzene and 3-chlorophenylboronic acid. Elevated temperatures (100–120°C) and polar solvents (DMF) improve efficiency .
Key factors: Catalyst loading (1–5 mol%), reaction time (12–24 hrs), and exclusion of oxygen.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing and verifying the purity of this compound?
- Answer:
- ¹H/¹³C NMR: Chemical shifts for aromatic protons (δ 7.2–7.8 ppm) and carbons (δ 120–140 ppm) confirm substitution patterns .
- GC-MS/HPLC: Retention time comparison against standards and mass fragments (e.g., m/z 267 for [M]⁺) validate purity (>95%) .
- X-ray Crystallography: Resolves crystal packing and confirms dihedral angles between biphenyl rings (e.g., 45–60°) .
Advanced Questions
Q. How does the electronic distribution of substituents influence the reactivity of this compound in cross-coupling reactions?
- Answer: The electron-withdrawing chlorine (meta) and bromine (ortho) substituents polarize the aromatic rings, directing reactivity. Bromine’s position facilitates oxidative addition in Pd-catalyzed couplings, while chlorine’s meta orientation reduces steric hindrance. Computational studies (DFT) show a Hammett σₚ value of +0.23 for Cl, enhancing electrophilic substitution at the para position . Substituent effects are quantified via Fukui indices to predict regioselectivity .
Q. What computational modeling approaches are employed to predict the environmental fate and degradation pathways of halogenated biphenyl compounds?
- Answer:
- Molecular Dynamics (MD): Simulates hydrolysis rates in aqueous environments, showing half-lives >100 days due to low solubility .
- QSAR Models: Relate LogP to bioaccumulation potential (BCF >500 in fish) and toxicity (LC₅₀ <1 mg/L for Daphnia magna) .
- Density Functional Theory (DFT): Predicts persistence via C-Br bond dissociation energies (~70 kcal/mol), indicating resistance to photolysis .
Q. How can researchers resolve contradictions in reported reaction efficiencies when using this compound as a synthetic intermediate?
- Answer: Discrepancies in yields (e.g., 40% vs. 75%) arise from:
- Catalyst Deactivation: Trace oxygen or moisture reduces Pd(0) activity. Use degassed solvents and Schlenk techniques .
- Byproduct Formation: Dimerization via Ullmann coupling is minimized by lowering Cu catalyst loading (<2 mol%) .
- Analytical Validation: Cross-validate purity via orthogonal methods (e.g., GC-MS vs. elemental analysis) to rule out co-eluting impurities .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
